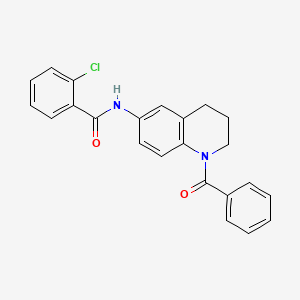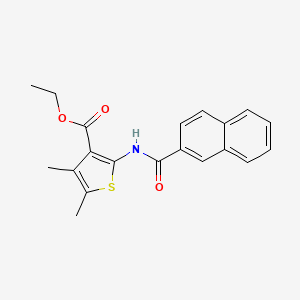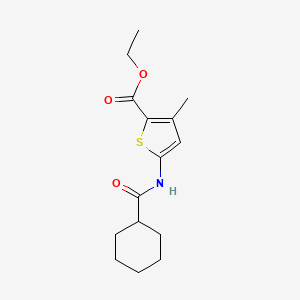
4-benzoyl-N-(2-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-benzoyl-N-(2-phenoxyphenyl)benzamide” is a chemical compound with the linear formula C20H15NO2 . It is related to the compound 4-chloro-N-(2-phenoxyphenyl)benzamide, which has a similar structure .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient. The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .Molecular Structure Analysis
The molecular structure of “4-benzoyl-N-(2-phenoxyphenyl)benzamide” can be analyzed using various methods such as IR, 1H NMR, 13C NMR, and mass spectral analysis . These methods can confirm the structure of the synthesized compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-benzoyl-N-(2-phenoxyphenyl)benzamide” can be determined using various methods. For example, the melting point can be determined experimentally . Other properties such as solubility, density, and refractive index can also be determined experimentally or predicted using computational methods.科学研究应用
Antioxidant Properties
Benzamides, including 4-benzoyl-N-(2-phenoxyphenyl)benzamide , exhibit antioxidant activity. Researchers have evaluated their effectiveness in scavenging free radicals and chelating metal ions. These properties are crucial for combating oxidative stress and preventing cellular damage. Further studies could explore its potential as a natural antioxidant or as an ingredient in pharmaceutical formulations .
Antibacterial Activity
The synthesized benzamide compounds have been tested for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Investigating the compound’s efficacy against specific bacterial strains could provide insights into its potential as an antimicrobial agent .
Industrial Applications
Amide compounds find applications in various industrial sectors, including plastics, rubber, paper, and agriculture. Benzamides, due to their stability and versatility, may contribute to material science, polymer chemistry, and other industrial processes .
Drug Discovery
Benzamides have been explored in drug discovery efforts. Their diverse chemical structures make them attractive candidates for developing novel pharmaceuticals. Researchers can investigate the compound’s interactions with biological targets and assess its potential therapeutic effects .
Biological Relevance
Amides are prevalent in biological molecules, such as proteins and natural products. Understanding how benzamides like 4-benzoyl-N-(2-phenoxyphenyl)benzamide interact with cellular components can shed light on their biological relevance. This knowledge may lead to applications in fields like biochemistry and molecular biology .
Other Potential Uses
Beyond the mentioned applications, benzamides have been associated with anti-inflammatory, analgesic, and anti-tumor properties. Researchers could explore these additional effects and consider their relevance in specific contexts .
未来方向
Benzamides are of considerable importance due to their wide use in various industries and as intermediates in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for this type of compounds, such as the one mentioned in the Synthesis Analysis section, is a promising area of research. Further studies could also focus on the potential applications of “4-benzoyl-N-(2-phenoxyphenyl)benzamide” in various fields .
属性
IUPAC Name |
4-benzoyl-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-25(19-9-3-1-4-10-19)20-15-17-21(18-16-20)26(29)27-23-13-7-8-14-24(23)30-22-11-5-2-6-12-22/h1-18H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXBFUUCTZECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(2-phenoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523957.png)
![3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523966.png)
![methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523975.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one](/img/structure/B6523981.png)
![methyl 2-(2-{[4-oxo-3-({4-[(2-phenylethyl)carbamoyl]cyclohexyl}methyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523982.png)
![N-[(4-methylphenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6523997.png)
![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524007.png)

![2-(3,4-dimethoxyphenyl)-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B6524016.png)
![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)



